

Application of Glutaminyl Cyclase Inhibitor SEN177 in Cancer Research

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Compound of Interest		
Compound Name:	Glutaminyl cyclases-IN-1	
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Introduction

Glutaminyl cyclases (QCs) are enzymes that catalyze the pyroglutamylation of N-terminal glutamine residues of proteins, a post-translational modification that can significantly impact protein stability and function.[1][2] The isoform Glutaminyl-peptide cyclotransferase-like (QPCTL), also known as isoQC, is of particular interest in oncology.[3][4] QPCTL is a Golgiresident enzyme responsible for the pyroglutamylation of the "don't eat me" signal protein CD47 on the surface of cancer cells.[3][4][5] This modification is critical for the interaction of CD47 with its receptor, Signal-Regulatory Protein Alpha (SIRP α), which is expressed on myeloid cells such as macrophages and neutrophils.[3][6][7] The CD47-SIRP α interaction transmits an inhibitory signal that prevents phagocytosis, allowing cancer cells to evade the innate immune system.[3][6][8]

SEN177 is a potent, orally available small molecule inhibitor of glutaminyl cyclases, including QPCTL.[1][8] By inhibiting QPCTL, SEN177 prevents the pyroglutamylation of CD47, thereby disrupting the CD47-SIRPα immune checkpoint.[1][5] This disruption "unmasks" cancer cells, making them susceptible to phagocytosis by macrophages and enhancing antibody-dependent cellular cytotoxicity (ADCC) by neutrophils.[3][5] These application notes provide an overview of the use of SEN177 in cancer research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.



Mechanism of Action

SEN177 functions as a catalytic inhibitor of QPCTL. By blocking the enzymatic activity of QPCTL within the Golgi apparatus, it prevents the conversion of the N-terminal glutamine of newly synthesized CD47 protein to pyroglutamate.[3][5] This unmodified CD47 is still expressed on the cell surface, but its ability to bind to SIRPα is significantly diminished.[5][9] Consequently, the "don't eat me" signal is abrogated, leading to enhanced recognition and elimination of tumor cells by the innate immune system.[3][4] This mechanism makes SEN177 a promising agent for cancer immunotherapy, particularly in combination with tumor-targeting antibodies.[5][10]

Data Presentation

The following tables summarize the quantitative data for SEN177's inhibitory activity and its effects on cancer cells.

Table 1: In Vitro Inhibitory Activity of SEN177

Target	Parameter	Value	Reference
Human Glutaminyl Cyclase (hQC)	Ki	20 nM	[1][8]
Human Glutaminyl Cyclase (hQC)	IC50	13 nM	[1]
QPCTL (isoQC)	IC50	13 nM	[5][8]
pGlu-CD47 formation in HEK293T cells	IC50	6.4 ± 0.7 nM (QP5020, a derivative)	[11]

Table 2: Cellular Activity of SEN177 in Cancer Cell Lines

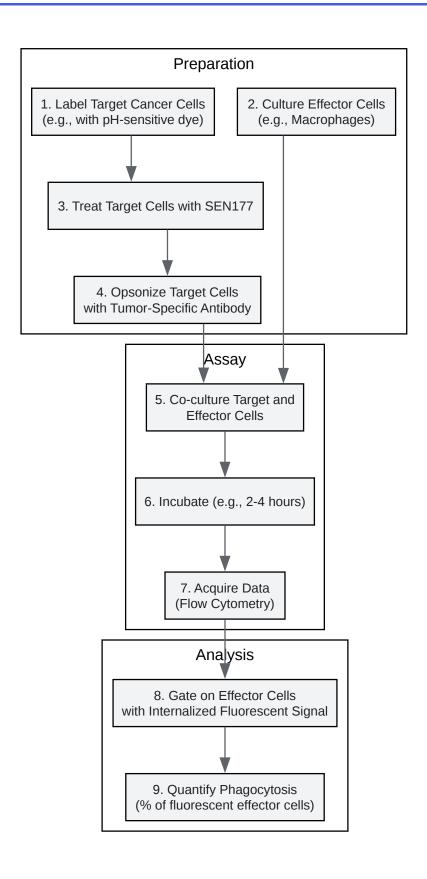


Cell Line	Cancer Type	Assay	Concentrati on	Effect	Reference
MDA-MB-468	Breast Cancer	SIRPα-Fc binding	0.08-50 μΜ	Dose- dependent reduction	[9]
MDA-MB-468	Breast Cancer	ADCP (with EGFR antibody)	10 μΜ	Significant enhancement	[1]
Kyse-30	Esophageal Squamous Cell Carcinoma	ADCP (with EGFR antibody)	10 μΜ	Significant enhancement	[1]
A431	Epidermoid Carcinoma	SIRPα-Fc binding	10 μΜ	Significant reduction	[9]
A431	Epidermoid Carcinoma	ADCC (with Cetuximab)	10 μΜ	Increased neutrophil- mediated ADCC	[5]
Raji	Burkitt's Lymphoma	ADCP (with Rituximab)	Not specified	Increased phagocytosis	[5]
8 different cell lines	Various	SIRPα-Fc staining	Not specified	Reduced staining in all lines	[5]

Mandatory Visualization

Caption: Mechanism of action of SEN177 in disrupting the CD47-SIRP α immune checkpoint.





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